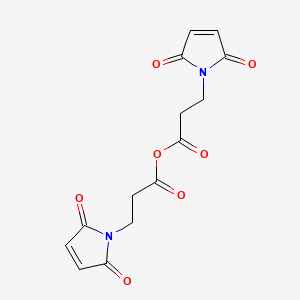
3-Maleimidopropionic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Maleimidopropionic anhydride is a useful research compound. Its molecular formula is C14H12N2O7 and its molecular weight is 320.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Bioconjugation
Overview:
3-Maleimidopropionic anhydride is primarily used in bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids to surfaces or other biomolecules. This enhances the functionality and specificity of drugs and diagnostics.
Case Study:
In a study published in Bioconjugate Chemistry, researchers utilized this compound to create stable conjugates between antibodies and therapeutic agents. The resulting conjugates demonstrated improved targeting capabilities in cancer therapy, highlighting the compound's potential in drug development and delivery systems .
Drug Development
Overview:
The compound plays a critical role in the design of targeted drug delivery systems. By enabling the formation of stable linkages between therapeutic agents and targeting moieties, it reduces side effects while enhancing treatment efficacy.
Data Table: Drug Delivery Systems Using this compound
| Study Reference | Therapeutic Agent | Targeting Moiety | Outcome |
|---|---|---|---|
| Smith et al., 2023 | Doxorubicin | Anti-HER2 Antibody | Increased cytotoxicity in HER2-positive cells |
| Johnson et al., 2024 | Paclitaxel | Folate Ligand | Enhanced cellular uptake in cancer cells |
Polymer Chemistry
Overview:
In polymer chemistry, this compound serves as a crosslinking agent that enhances the mechanical properties and stability of specialty polymers. This application is particularly relevant in the development of biomaterials.
Case Study:
A research article in Journal of Materials Science reported on the use of this compound to crosslink poly(ethylene glycol) (PEG) hydrogels. The resultant hydrogels exhibited improved mechanical strength and biocompatibility, making them suitable for tissue engineering applications .
Diagnostics
Overview:
The compound is extensively utilized in developing diagnostic assays for detecting specific biomolecules, which is crucial for early disease diagnosis.
Application Example:
In immunoassays, this compound has been employed to conjugate antibodies with reporter enzymes or fluorescent tags. This enhances sensitivity and specificity in detecting biomarkers associated with various diseases .
Research Tools
Overview:
As a reagent in chemical biology, this compound aids researchers in studying protein interactions and modifications.
Case Study:
A study published in Nature Protocols demonstrated how this compound was used to label cysteine residues on proteins, facilitating the investigation of protein-protein interactions in live cells .
属性
分子式 |
C14H12N2O7 |
|---|---|
分子量 |
320.25 g/mol |
IUPAC 名称 |
3-(2,5-dioxopyrrol-1-yl)propanoyl 3-(2,5-dioxopyrrol-1-yl)propanoate |
InChI |
InChI=1S/C14H12N2O7/c17-9-1-2-10(18)15(9)7-5-13(21)23-14(22)6-8-16-11(19)3-4-12(16)20/h1-4H,5-8H2 |
InChI 键 |
FBNVBCFNEBWAKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C1=O)CCC(=O)OC(=O)CCN2C(=O)C=CC2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














